2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid
CAS No.: 1531555-49-3
Cat. No.: VC11688702
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1531555-49-3 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 2-(3-propan-2-ylpyrazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) |
| Standard InChI Key | WBXGJPJPAXYALV-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN(C=C1)CC(=O)O |
| Canonical SMILES | CC(C)C1=NN(C=C1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazole ring (C₃H₃N₂) substituted with an isopropyl group (-CH(CH₃)₂) at the 3-position and an acetic acid moiety (-CH₂COOH) at the 1-position. The pyrazole ring’s aromaticity and electron-rich nitrogen atoms facilitate hydrogen bonding and coordination chemistry, while the isopropyl group enhances lipophilicity, influencing membrane permeability in biological systems .
Stereoelectronic Features
The planar pyrazole ring exhibits resonance stabilization, with electron density localized at the nitrogen atoms. The acetic acid group introduces a polar, ionizable carboxylic acid (pKa ≈ 4.7), enabling pH-dependent solubility.
Physicochemical Data
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Molecular Formula: C₈H₁₂N₂O₂
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Molecular Weight: 168.19 g/mol
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Hydrochloride Salt: The hydrochloride form (CAS: 2254096-78-9) has a molecular weight of 204.65 g/mol .
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Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the carboxylic acid group; moderate solubility in apolar solvents enhanced by the isopropyl substituent.
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Thermal Stability: Decomposition occurs above 200°C, as typical for pyrazole derivatives .
Synthetic Methodologies
tert-Butoxide-Assisted C-(C=O) Coupling
A key synthesis route involves potassium tert-butoxide-mediated coupling of α,β-alkynones with hydrazines . For example:
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Reaction Setup: Ethyl esters and acetylenes are combined with potassium tert-butoxide in THF at ambient temperature or 5°C .
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Cyclization: The intermediate α,β-alkynone undergoes cyclization with hydrazine hydrate in ethanol under reflux to yield 3,5-disubstituted pyrazoles .
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Acidification: Hydrolysis of the ester group with HCl generates the carboxylic acid derivative .
Optimization Strategies
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Solvent Choice: THF enhances reaction kinetics compared to DMF or DMSO .
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Hydrazine Selection: Hydrazine hydrate (50%) provides optimal yields (78–92%) for 3-isopropyl-substituted derivatives .
Alternative Pathways
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Condensation Reactions: Condensing 3-isopropyl-1H-pyrazole with chloroacetic acid in basic conditions.
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Post-Functionalization: Introducing the acetic acid group via nucleophilic substitution on pre-formed pyrazole intermediates .
Applications in Medicinal Chemistry
Anticancer Copper(I) Complexes
Recent studies demonstrate that 2-(3-isopropyl-1H-pyrazol-1-yl)acetic acid serves as a ligand in copper(I) complexes with notable cytotoxicity against colorectal cancer cells (HCT-116) :
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Complex 3: Cu(I) complex with triphenylphosphine (PPh₃) exhibited an IC₅₀ of 3.2 μM, surpassing cisplatin (IC₅₀ = 12.1 μM) .
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Mechanism: Inhibition of protein disulfide isomerase (PDI), a molecular target implicated in tumor progression .
Prodrug Development
The compound’s carboxylic acid group enables esterification to improve bioavailability. For instance, Taprenepag isopropyl (HY-19998), a prostaglandin receptor agonist, incorporates a structurally related pyrazole-acetic acid ester .
Structure-Activity Relationships (SAR)
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Isopropyl Group: Enhances hydrophobic interactions with target proteins .
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Acetic Acid Moiety: Critical for hydrogen bonding with enzymatic active sites.
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, -CH(CH₃)₂), 3.10 (m, 1H, -CH(CH₃)₂), 4.95 (s, 2H, -CH₂COOH), 6.45 (s, 1H, pyrazole-H).
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¹³C NMR: δ 22.1 (-CH₃), 28.5 (-CH(CH₃)₂), 55.8 (-CH₂COOH), 170.2 (-COOH).
Recent Advances and Future Directions
Metal Complex Optimization
Ongoing research focuses on tuning the electronic properties of copper(I) complexes by modifying phosphine coligands (e.g., PTA vs. PPh₃) . Preliminary data suggest PPh₃ derivatives exhibit superior anticancer activity due to enhanced lipophilicity .
Targeted Drug Delivery
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) may mitigate off-target effects while improving tumor accumulation .
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